Benzeneacetic acid, alpha,3,5-trihydroxy-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBSELYNRWEGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295696 | |
| Record name | α,3,5-Trihydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52238-36-5 | |
| Record name | α,3,5-Trihydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52238-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,3,5-Trihydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Hydroxylated Phenylacetic Acid Class
Benzeneacetic acid, also known as phenylacetic acid, is an organic compound consisting of a phenyl group attached to an acetic acid moiety. wikipedia.org This core structure is found in a variety of naturally occurring and synthetic compounds. The hydroxylated derivatives of phenylacetic acid, which feature one or more hydroxyl (-OH) groups on the phenyl ring, constitute a significant class of compounds with diverse biological activities.
The position and number of hydroxyl groups on the aromatic ring dramatically influence the chemical properties and biological roles of these molecules. For instance, 3,4-dihydroxyphenylacetic acid (DOPAC) is a well-known metabolite of the neurotransmitter dopamine (B1211576) and is studied for its role in neurobiology and its potential therapeutic effects in conditions like type 2 diabetes. nih.govtaylorandfrancis.comhealthmatters.io Other examples include m-hydroxyphenylacetic acid and p-hydroxyphenylacetic acid, which are also subjects of metabolic studies. nih.gov
Benzeneacetic acid, alpha,3,5-trihydroxy- is distinguished by three hydroxyl groups, one at the alpha-carbon of the acetic acid side chain, and two on the phenyl ring at positions 3 and 5. This specific arrangement of hydroxyl groups suggests potential for strong antioxidant activity and the ability to engage in various biological pathways.
Interactive Data Table: Comparison of Selected Phenylacetic Acid Derivatives
| Compound Name | Chemical Formula | Key Characteristics |
| Phenylacetic acid | C₈H₈O₂ | A natural auxin in plants and a catabolite of phenylalanine in humans. wikipedia.orgresearchgate.net |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | C₈H₈O₄ | A major metabolite of dopamine, known for its antioxidative properties. nih.gov |
| m-Hydroxyphenylacetic acid | CⲈHⲈO₃ | A trace acid found in the brain, its levels are influenced by transport systems. nih.gov |
| p-Hydroxyphenylacetic acid | C₈H₈O₃ | A metabolite whose concentration in the brain is regulated by conjugation and transport. nih.gov |
| Benzeneacetic acid, alpha,3,5-trihydroxy- | C₈H₈O₅ | A polyhydroxylated derivative with potential for significant biological activity. |
Historical Perspectives and Initial Academic Interest
The history of academic interest in hydroxylated phenylacetic acids is intertwined with the development of organic chemistry and biochemistry. Phenylacetic acid itself was identified as a natural plant hormone, or auxin, and has been known for its role in promoting plant growth. researchgate.netnih.gov Its presence in various fruits and its antimicrobial properties in ants have been documented. wikipedia.org
The initial academic interest in hydroxylated derivatives often stemmed from their identification as metabolites of other important biological molecules. The study of dopamine (B1211576) metabolism, for example, led to the discovery and investigation of DOPAC. taylorandfrancis.comtaylorandfrancis.com Similarly, research into the breakdown of dietary compounds and the metabolic pathways of amino acids like phenylalanine has expanded our understanding of the various hydroxylated phenylacetic acids present in biological systems. nih.gov
While there is a lack of specific historical records detailing the initial discovery or synthesis of Benzeneacetic acid, alpha,3,5-trihydroxy-, the foundational knowledge of related compounds like 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid) has been established for some time. wikipedia.org The synthesis of various hydroxylated and substituted pentanoic acids and their lactones has also been a subject of research, indicating a long-standing interest in polyhydroxylated carboxylic acids. google.com
Current Research Landscape and Significance of Polyhydroxylated Aromatic Acids
Identification in Biological Sources (e.g., Plant Metabolomics, Microbial Fermentation)
While specific, widespread identification of Benzeneacetic acid, alpha,3,5-trihydroxy- across numerous species is not extensively documented in high-impact literature, related hydroxyphenylacetic acids are known metabolites in both plants and microorganisms. For instance, 4-hydroxyphenylacetic acid has been identified in the metabolome of various plants and is a known product of tyrosine metabolism in yeasts like Yarrowia lipolytica. researchgate.net The presence of such related compounds suggests that the enzymatic machinery for producing di- and tri-hydroxylated phenylacetic acids, including the alpha,3,5-trihydroxy variant, likely exists within the metabolic repertoires of certain organisms. Further metabolomic studies are required to fully map the distribution of this specific compound in nature.
Precursor Compounds and Enzymatic Transformations in Biosynthesis
The biosynthesis of Benzeneacetic acid, alpha,3,5-trihydroxy- is a multi-step process involving the derivation of a phenylacetic acid skeleton, followed by specific hydroxylation events.
The fundamental carbon skeleton of phenylacetic acids originates from the shikimate pathway. wikipedia.orgfrontiersin.orgdoaj.org This essential metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, into chorismate, a key branch-point intermediate. wikipedia.orgsemanticscholar.org Chorismate serves as the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.
The biosynthesis of phenylacetic acid (PAA) itself is understood to proceed from phenylalanine via phenylpyruvate (PPA). nih.gov In Arabidopsis, enzymes of the AROGENATE DEHYDRATASE (ADT) family, which catalyze the conversion of arogenate to phenylalanine, have been shown to modulate PAA levels, indicating a direct link between phenylalanine biosynthesis and the formation of the phenylacetic acid scaffold. nih.gov
| Precursor/Intermediate | Description | Key Enzymes |
|---|---|---|
| Phosphoenolpyruvate (PEP) & Erythrose-4-Phosphate | Initial substrates for the shikimate pathway. wikipedia.orgsemanticscholar.org | DAHP synthase wikipedia.org |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | First committed intermediate of the pathway. frontiersin.org | 3-dehydroquinate synthase wikipedia.org |
| Shikimic Acid | Central metabolite in the pathway. semanticscholar.org | Shikimate dehydrogenase wikipedia.org |
| Chorismic Acid | Branch-point compound for aromatic amino acid biosynthesis. wikipedia.orgsemanticscholar.org | Chorismate synthase wikipedia.org |
| Phenylalanine | Direct precursor to the phenylacetic acid skeleton. nih.gov | Arogenate dehydratase nih.gov |
The introduction of hydroxyl groups at specific positions (regioselectivity) on the aromatic ring is a critical step in the biosynthesis of phenolic compounds. mdpi.comnih.govacs.org This is typically catalyzed by monooxygenases, particularly cytochrome P450-dependent monooxygenases (P450s) or 2-oxoglutarate-dependent dioxygenases. mdpi.com These enzymes are responsible for the vast diversity of hydroxylation patterns observed in natural products. mdpi.com
For the synthesis of Benzeneacetic acid, alpha,3,5-trihydroxy-, two hydroxyl groups are required at the meta-positions (3 and 5) of the benzene (B151609) ring. While the specific enzymes for this precise pattern on a phenylacetic acid substrate are not yet characterized, the general mechanisms are understood. For example, in flavonoid biosynthesis, flavonoid 3',5'-hydroxylase (F3'5'H), a P450 enzyme, is responsible for creating a 3',4',5'-hydroxylation pattern on the B-ring. mdpi.com It is plausible that analogous enzymes exist that can hydroxylate a pre-existing phenylacetic acid or an earlier precursor in the pathway to generate the 3,5-dihydroxy substitution pattern.
The final structural feature of Benzeneacetic acid, alpha,3,5-trihydroxy- is the hydroxyl group on the alpha-carbon of the acetic acid side chain. This transformation converts a phenylacetic acid derivative into a phenylglycolic acid derivative. The enzymes responsible for this type of hydroxylation are often alpha-hydroxylases. While the specific enzyme for this reaction in the context of 3,5-dihydroxyphenylacetic acid is not defined, studies on the oxidative decarboxylation of α-hydroxyphenylacetic acids indicate that such compounds are recognized substrates for enzymatic and chemical transformations. organic-chemistry.orgnih.gov This hydroxylation step likely occurs after the formation of the 3,5-dihydroxyphenylacetic acid intermediate.
Regulation of Biosynthesis in Biological Systems
The biosynthesis of phenolic compounds, including derivatives of phenylacetic acid, is tightly regulated in response to both developmental cues and environmental stimuli. semanticscholar.org The expression of genes encoding biosynthetic enzymes, such as those in the shikimate pathway, can be induced by factors like pathogen attack, UV radiation, and nutrient limitation. semanticscholar.org For instance, the accumulation of various phenylpropanoid pathway metabolites is observed following viral infections in plants, highlighting the role of these compounds in defense mechanisms. researchgate.net
Regulation often occurs at key enzymatic steps. The activity of DAHP synthase, the first enzyme of the shikimate pathway, is commonly subject to feedback inhibition by the aromatic amino acids, thereby controlling the flow of carbon into the pathway. frontiersin.org Similarly, the expression of specific hydroxylases and other modifying enzymes is often transcriptionally regulated, allowing the organism to produce specific phenolic compounds only when needed.
Comparative Biosynthesis with Related Phenolic Acids (e.g., Gallic Acid, other Hydroxyphenylacetic Acids)
The biosynthesis of Benzeneacetic acid, alpha,3,5-trihydroxy- shares common origins with other phenolic acids but diverges at key steps.
Gallic Acid: Gallic acid (3,4,5-trihydroxybenzoic acid) biosynthesis also stems from the shikimate pathway. nih.govresearchgate.net However, a primary route to gallic acid is believed to be the dehydrogenation of 5-dehydroshikimic acid, an intermediate of the shikimate pathway. nih.govresearchgate.net This represents a more direct path from a core pathway intermediate, bypassing phenylalanine and the C6-C3 (phenylpropanoid) and C6-C2 (phenylacetic acid) skeletons. This contrasts with the likely formation of Benzeneacetic acid, alpha,3,5-trihydroxy- from a pre-formed phenylacetic acid structure derived from phenylalanine. nih.gov
Other Hydroxyphenylacetic Acids: The biosynthesis of simpler hydroxyphenylacetic acids, such as 4-hydroxyphenylacetic acid, typically involves the metabolism of tyrosine, which is itself a product of the shikimate pathway. wikipedia.orgresearchgate.net The formation of Benzeneacetic acid, alpha,3,5-trihydroxy- would require additional and different regioselective hydroxylation steps compared to the single hydroxylation seen in 4-hydroxyphenylacetic acid. The comparison highlights the role of specific hydroxylases in generating the diversity of phenolic acids found in nature.
| Compound | Primary Precursor (Post-Chorismate) | Key Biosynthetic Feature |
|---|---|---|
| Benzeneacetic acid, alpha,3,5-trihydroxy- | Phenylalanine nih.gov | Formation of phenylacetic acid skeleton followed by 3,5- and alpha-hydroxylation. |
| Gallic Acid | 5-Dehydroshikimic Acid nih.govresearchgate.net | Direct dehydrogenation of a shikimate pathway intermediate. nih.govresearchgate.net |
| 4-Hydroxyphenylacetic Acid | Tyrosine researchgate.net | Metabolism of a pre-hydroxylated aromatic amino acid. researchgate.net |
Chemical Synthesis Strategies for the Core Benzeneacetic Acid Moiety
The synthesis of the core 3,5-dihydroxybenzeneacetic acid moiety is a critical first step. A common and practical approach begins with a commercially available precursor, 3,5-dihydroxybenzoic acid. From this starting material, several classical organic reactions can be employed to extend the carbon chain by one, thereby converting the benzoic acid to a benzeneacetic acid.
One of the most established methods for this one-carbon homologation is the Arndt-Eistert synthesis . organic-chemistry.orgnrochemistry.comwikipedia.orgscribd.com This multi-step process typically involves:
Conversion of the carboxylic acid to an acid chloride, usually with thionyl chloride or oxalyl chloride.
Reaction of the acid chloride with diazomethane to form a diazoketone intermediate. organic-chemistry.orgnrochemistry.com
A metal-catalyzed (often using silver oxide) or photochemically induced Wolff rearrangement of the diazoketone to form a ketene. organic-chemistry.orgnrochemistry.com
Trapping of the ketene with a nucleophile, such as water, to yield the desired carboxylic acid with an additional methylene group. organic-chemistry.orgnrochemistry.com
Due to the hazardous nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane are often preferred in modern applications. nrochemistry.com
Another viable, though less common, approach is the Willgerodt-Kindler reaction . wikipedia.orgmdma.chorganic-chemistry.orgchemeurope.comerowid.org This reaction allows for the conversion of an aryl alkyl ketone to a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid. For the synthesis of 3,5-dihydroxybenzeneacetic acid, this would necessitate starting with 3',5'-dihydroxyacetophenone. The reaction is typically carried out with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed. wikipedia.orgorganic-chemistry.orgerowid.org Phase transfer catalysts can be employed to improve reaction times and yields. mdma.ch
The synthesis of the starting material, 3,5-dihydroxybenzoic acid, is well-documented and is most conveniently prepared by the alkaline fusion of the disulfonic acid obtained from the sulfonation of benzoic acid. orgsyn.orgwikipedia.org Yields for this process are reported to be in the range of 58-65%. orgsyn.org
Table 1: Comparison of Homologation Methods for Carboxylic Acids
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Arndt-Eistert Synthesis | Carboxylic Acid | Diazomethane (or analogue), Metal catalyst (e.g., Ag2O) | Wide scope, generally good yields, stereochemistry is retained. | Use of hazardous and explosive diazomethane. |
| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Sulfur, Amine (e.g., Morpholine) | Useful for ketones, avoids diazomethane. | Often requires harsh conditions, yields can be variable. |
Stereoselective and Regioselective Introduction of Hydroxyl Groups
With the 3,5-dihydroxybenzeneacetic acid core in hand, the next crucial step is the introduction of the final hydroxyl group at the alpha position of the acetic acid side chain.
Alpha-Hydroxylation Techniques
The direct α-hydroxylation of a carboxylic acid or its ester derivative is a challenging transformation. Several methods have been developed to achieve this.
One promising approach is the direct aerobic α-hydroxylation of arylacetates . A method promoted by KOtBu and catalyzed by tetrabutylammonium bromide (TBAB) using molecular oxygen as the oxidant has been reported for the synthesis of mandelates (α-hydroxy-phenylacetates). acs.org This method is advantageous due to its use of an environmentally benign oxidant and relatively low cost. The reaction proceeds under mild conditions, which is crucial to prevent degradation of the sensitive dihydroxy-phenyl moiety.
Another strategy involves the chemoselective catalytic α-oxidation of carboxylic acids . An iron/alkali metal cooperative redox-active catalysis has been shown to efficiently perform α-oxidation of various carboxylic acids. organic-chemistry.org This system utilizes a catalyst like Fe(OAc)2/phenanthroline and an oxidant such as TEMPO. A key advantage is the ability to achieve enolization without stoichiometric amounts of a strong base, which could be incompatible with the acidic phenolic hydroxyl groups. organic-chemistry.org
Aromatic Hydroxylation Methods (e.g., Direct Hydroxylation, Oxidative Phenol Coupling)
The regioselective introduction of hydroxyl groups at the 3 and 5 positions of an existing phenylacetic acid core is a significantly more challenging synthetic problem due to the directing effects of the substituents. Therefore, it is generally more synthetically efficient to start with a precursor that already contains the 3,5-dihydroxy substitution pattern, as outlined in section 3.1.
However, for the synthesis of analogues with different hydroxylation patterns, direct aromatic hydroxylation can be considered. Enzymatic hydroxylation offers a high degree of regioselectivity that is often difficult to achieve with traditional chemical methods. nih.govresearchgate.net For instance, specific hydroxylases can introduce hydroxyl groups at desired positions on an aromatic ring. While direct 3,5-dihydroxylation of phenylacetic acid is not a standard reaction, engineered enzymes could potentially be developed for this purpose.
Transition-metal-catalyzed hydroxylation of aryl halides is another approach. researchgate.net This would involve starting with a di-halogenated phenylacetic acid, for example, 3,5-dibromophenylacetic acid, and then performing a double hydroxylation. This method, however, can be expensive and may suffer from catalyst poisoning and side reactions.
Enzymatic and Biocatalytic Synthesis Routes
Biocatalysis presents an attractive and environmentally friendly alternative to traditional chemical synthesis for producing polyhydroxylated compounds. nih.gov Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which can reduce the need for protecting groups and minimize side products.
For the synthesis of the target molecule, a multi-enzymatic cascade could be designed. For instance, a biocatalytic pathway could start from a simple aromatic precursor. An engineered microorganism could be developed to express the necessary enzymes for both the aromatic hydroxylation and the side-chain elongation and hydroxylation.
Relevant enzymatic reactions include:
Aromatic Hydroxylation : Enzymes such as p-hydroxyphenylacetate 3-hydroxylase have been shown to be effective in the synthesis of trihydroxyphenolic acids. researchgate.net While this specific enzyme acts on a different isomer, it demonstrates the potential of using hydroxylases to introduce multiple hydroxyl groups on a phenylacetic acid scaffold.
Alpha-Hydroxylation : Biocatalytic α-hydroxylation of carboxylic acids can be achieved using α-oxidases. These enzymes can provide enantiomerically pure (R)-α-hydroxy acids.
Racemization : In cases where a racemic mixture of the α-hydroxy acid is produced, biocatalysts, such as those from Lactobacillus species, can be used for the racemization of aliphatic, arylaliphatic, and aromatic α-hydroxycarboxylic acids, which can be a key step in a deracemization process to obtain a single enantiomer. nih.gov
Comparative Analysis of Synthetic Efficiencies and Yields
Table 2: Estimated Yields for Key Synthetic Steps
| Synthetic Step | Method | Reported Yields for Analogous Reactions |
| Synthesis of 3,5-Dihydroxybenzoic Acid | Sulfonation/Alkaline Fusion | 58-65% |
| Homologation to Phenylacetic Acid | Arndt-Eistert Synthesis | Generally good, can exceed 70-80% |
| Homologation to Phenylacetic Acid | Willgerodt-Kindler Reaction | Highly variable, can be moderate to good (e.g., 88% for a trimethylphenylacetic acid) erowid.org |
| α-Hydroxylation | Aerobic Oxidation | Moderate to good, depending on substrate |
| Aromatic Hydroxylation (enzymatic) | e.g., for 3,4-dihydroxyphenylacetic acid | 52% from 4-hydroxyphenylacetic acid wikipedia.org |
Derivatives and Analogues of Benzeneacetic Acid, Alpha,3,5 Trihydroxy
Design Principles for Structural Modification
The rational design of new analogues hinges on the selective modification of the compound's functional groups. Each modification can systematically alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.
The three hydroxyl groups—two phenolic and one aliphatic—offer multiple handles for structural diversification through esterification and etherification.
Esterification: The hydroxyl groups can be converted to esters by reaction with acyl chlorides or acid anhydrides. libretexts.org Phenolic hydroxyls are less reactive than aliphatic alcohols, but their reactivity is enhanced by conversion to the corresponding phenoxide ions using a base. libretexts.org This allows for selective or exhaustive esterification. For instance, reaction with ethanoyl chloride could yield mono-, di-, or tri-acetylated derivatives depending on the stoichiometry and reaction conditions. This modification is useful for masking polar hydroxyl groups, thereby increasing lipophilicity.
Etherification: Ether derivatives can be prepared, most commonly via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the hydroxyl groups with a strong base to form alkoxide or phenoxide ions, followed by nucleophilic substitution with an alkyl halide. wikipedia.org This method is highly efficient for producing a wide range of alkyl and aryl ethers. Due to the higher acidity of phenols compared to aliphatic alcohols, selective etherification of the phenolic groups is feasible under controlled basic conditions. Phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) can facilitate the etherification of phenols with alkyl halides under solvent-free conditions. tandfonline.com
The carboxylic acid group is a key site for structural alteration, allowing for the synthesis of amides, esters (as discussed above), or for its complete removal.
Amide Formation: The carboxylic acid can be readily converted to a primary, secondary, or tertiary amide through reaction with ammonia (B1221849) or a suitable amine. libretexts.org This transformation typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC) or coupling reagents like HBTU, to facilitate the formation of the amide bond. organic-chemistry.orglibretexts.org Direct condensation between carboxylic acids and amines can also be achieved under specific conditions, such as hydrothermally. acs.org The introduction of an amide linkage can significantly alter the hydrogen bonding properties and conformational flexibility of the side chain.
Oxidative Decarboxylation: As an alpha-hydroxy acid, the parent compound can undergo oxidative decarboxylation. This reaction, which can be promoted by various oxidizing agents, results in the cleavage of the carbon-carbon bond between the carboxyl group and the alpha-carbon, typically yielding an aldehyde. nih.govrsc.orgcdnsciencepub.com For Benzeneacetic acid, alpha,3,5-trihydroxy-, this would lead to the formation of 3,5-dihydroxybenzaldehyde.
The aromatic ring of Benzeneacetic acid, alpha,3,5-trihydroxy- is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating hydroxyl groups. sfu.calibretexts.org These groups are ortho, para-directors. libretexts.org In the 1,3,5-substitution pattern, the positions ortho and para to each hydroxyl group correspond to the 2, 4, and 6 positions of the ring. These three positions are electronically enriched and sterically accessible, making them prime targets for the introduction of new substituents.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the activating hydroxyl groups.
The strong activating nature of the hydroxyls means these reactions can often proceed under mild conditions, sometimes without a catalyst. sfu.camsu.edu It is often necessary to protect the hydroxyl groups (e.g., as esters or ethers) before performing these substitutions to prevent side reactions and control the regioselectivity.
The alpha-carbon of Benzeneacetic acid, alpha,3,5-trihydroxy- is a chiral center. The development of derivatives with specific stereochemistry (R or S configuration) is crucial for understanding structure-activity relationships.
Stereoselective synthesis can be achieved by employing chiral auxiliaries or asymmetric catalysts. researchgate.netrsc.org For example, an asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been accomplished using (S)-mandelic acid as a chiral starting material. researchgate.net Another approach involves the palladium-catalyzed C(sp³)–H alkylation of a chiral alpha-hydroxy acid like lactic acid, using a directing auxiliary to control the stereochemical outcome. rsc.org These methods allow for the preparation of enantiomerically pure or enriched analogues, which is essential for developing compounds with specific biological targets.
Synthetic Approaches to Novel Derivatives
The synthesis of a novel derivative, for example, N-benzyl-2-(3,5-dimethoxyphenyl)-2-hydroxyacetamide, would begin with a suitable starting material like 3,5-dihydroxybenzoic acid. A plausible synthetic route is outlined below:
Esterification: The carboxylic acid of 3,5-dihydroxybenzoic acid is first protected, for instance, by Fischer esterification with methanol (B129727) and a catalytic amount of acid to yield methyl 3,5-dihydroxybenzoate.
Etherification: The two phenolic hydroxyl groups are then converted to methyl ethers using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃) to produce methyl 3,5-dimethoxybenzoate.
Side Chain Elaboration: The ester is then transformed into the desired alpha-hydroxyacetamide side chain. This can be a multi-step process, potentially involving reduction of the ester to an aldehyde, followed by a reaction to add the alpha-hydroxy acetamide (B32628) moiety. A more direct route could involve conversion to an alpha-keto ester and subsequent reduction and amidation.
Amidation: The ester can be directly converted to the final amide. In this case, reaction of methyl 3,5-dimethoxy-alpha-hydroxy-benzeneacetate with benzylamine (B48309) would yield the target molecule, N-benzyl-2-(3,5-dimethoxyphenyl)-2-hydroxyacetamide. This step may require heating or the use of coupling agents. libretexts.orgacs.org
This modular approach allows for the introduction of diversity at multiple points: different alkyl groups can be used for etherification (Step 2), and a wide variety of amines can be employed in the final amidation step (Step 4).
Characterization of Novel Synthetic Analogues
The structural elucidation of newly synthesized analogues relies on a combination of standard spectroscopic techniques. Each method provides complementary information to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR provides information on the number and chemical environment of protons. For a derivative like N-benzyl-2-(3,5-dimethoxyphenyl)-2-hydroxyacetamide, one would expect to see distinct signals for the aromatic protons on both benzene (B151609) rings, the methoxy (B1213986) protons, the benzylic CH₂ protons, the alpha-methine proton, and the hydroxyl and amide protons. researchgate.net
¹³C NMR reveals the number of unique carbon atoms and their functionalities. Characteristic signals would appear for the carbonyl carbon of the amide (around 170-175 ppm), the aromatic carbons (100-160 ppm), the methoxy carbons (around 55-60 ppm), the alpha-carbon (around 70-75 ppm), and the benzylic carbon. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. mdpi.comresearchgate.net The spectrum of an amide derivative would show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), the N-H stretch of the amide (medium, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), the amide C=O stretch (strong, ~1650 cm⁻¹), and C-O stretches of the ethers (~1050-1250 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The table below summarizes the expected characterization data for a hypothetical derivative, N-benzyl-2-(3,5-dimethoxyphenyl)-2-hydroxyacetamide.
Table 1: Representative Spectroscopic Data for a Hypothetical Derivative
| Technique | Data Type | Expected Values/Observations |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.2-7.4 (m, 5H, benzyl-ArH), ~6.5-6.6 (m, 3H, dimethoxy-ArH), ~5.1 (s, 1H, α-CH), ~4.4 (d, 2H, -CH₂-), ~3.8 (s, 6H, -OCH₃), OH and NH signals variable. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~172 (C=O), ~160 (Ar-C-O), ~138-140 (Ar-C), ~127-129 (Ar-C), ~105 (Ar-C), ~100 (Ar-C), ~73 (α-C), ~56 (-OCH₃), ~44 (-CH₂-). |
| IR | Wavenumber (cm⁻¹) | ~3400 (br, O-H), ~3300 (m, N-H), ~3030 (w, Ar C-H), ~2950 (w, Alkyl C-H), ~1650 (s, C=O amide), ~1590 (s, C=C aromatic), ~1200 (s, C-O ether). |
| MS (ESI+) | m/z | [M+H]⁺ = 302.1387, [M+Na]⁺ = 324.1206 |
Data is hypothetical and estimated based on typical values for similar structures.
Biological Activities and Mechanistic Investigations of Benzeneacetic Acid, Alpha,3,5 Trihydroxy
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant activity of phenolic compounds like Benzeneacetic acid, alpha,3,5-trihydroxy- is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The efficiency and dominant pathway for this action are dictated by the compound's molecular structure, including the number and position of hydroxyl groups, as well as the reaction environment.
Hydrogen Atom Transfer (HAT) Pathways
Single Electron Transfer (SET) Pathways
In the Single Electron Transfer (SET) mechanism, the antioxidant donates a single electron to a free radical, forming a radical cation of the antioxidant and an anion of the radical. The ionization potential (IP) of the antioxidant is a key determinant of this pathway's favorability. A lower IP indicates a greater ease of electron donation. Following the initial electron transfer, the radical cation can further react, often involving deprotonation.
Sequential Proton Loss Electron Transfer (SPLET) Pathways
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents. It begins with the deprotonation of the antioxidant's hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are the critical thermodynamic parameters governing this pathway.
Interaction with Reactive Oxygen and Nitrogen Species (in vitro studies)
Phenolic compounds are known to interact with a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro. These can include the superoxide radical (O₂⁻), hydroxyl radical (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•). While Benzeneacetic acid, alpha,3,5-trihydroxy- is expected to scavenge these radicals, specific kinetic data and scavenging capacities from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not detailed in the available literature for this specific molecule.
Table 1: Theoretical Interaction of Benzeneacetic Acid, alpha,3,5-trihydroxy- with Reactive Species
| Reactive Species | Potential Interaction Mechanism | Expected Outcome |
| Hydroxyl Radical (•OH) | Hydrogen Atom Transfer / Electron Donation | Neutralization of the highly reactive hydroxyl radical. |
| Superoxide Anion (O₂⁻) | Proton and Electron Donation | Formation of hydrogen peroxide, a less reactive species. |
| Peroxyl Radicals (ROO•) | Hydrogen Atom Transfer | Termination of lipid peroxidation chain reactions. |
| Nitric Oxide (NO•) | Radical Scavenging | Attenuation of nitrosative stress. |
This table is based on the general reactivity of phenolic compounds; specific experimental data for Benzeneacetic acid, alpha,3,5-trihydroxy- is required for validation.
Metal Chelation Effects on Pro-oxidant Activity
Certain phenolic compounds can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can act as pro-oxidants by catalyzing the formation of highly reactive species like the hydroxyl radical through Fenton-like reactions. By binding to these metal ions, antioxidants can render them inactive, thereby preventing oxidative damage. The catechol-like arrangement of hydroxyl groups in some phenolics enhances their metal-chelating ability. The specific chelation capacity of Benzeneacetic acid, alpha,3,5-trihydroxy- and its subsequent effect on pro-oxidant activity have not been extensively documented.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties, as oxidative stress is a key contributor to inflammation. Additionally, these compounds can modulate the activity of enzymes and signaling pathways involved in the inflammatory response. Potential mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, they may interfere with pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). Specific studies detailing the anti-inflammatory mechanisms of Benzeneacetic acid, alpha,3,5-trihydroxy- are not prevalent in the reviewed sources.
Table 2: Potential Anti-inflammatory Targets for Benzeneacetic Acid, alpha,3,5-trihydroxy-
| Molecular Target | Potential Effect | Implication for Inflammation |
| Cyclooxygenase (COX) Enzymes | Inhibition | Reduced production of prostaglandins. |
| Lipoxygenase (LOX) Enzymes | Inhibition | Reduced production of leukotrienes. |
| NF-κB Signaling Pathway | Inhibition | Decreased expression of pro-inflammatory genes. |
This table represents potential mechanisms based on the known activities of similar phenolic structures. Experimental verification for Benzeneacetic acid, alpha,3,5-trihydroxy- is needed.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are critical regulators of the cellular response to inflammation. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The MAPK pathways are a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. Modulation of these pathways is a key strategy in the development of anti-inflammatory therapies. However, no studies have been found that specifically investigate the effect of Benzeneacetic acid, alpha,3,5-trihydroxy- on either the NF-κB or MAPK signaling cascades.
Inhibition of Pro-inflammatory Mediators and Enzymes (e.g., COX, iNOS)
Pro-inflammatory mediators and enzymes, including Cyclooxygenase (COX) and inducible Nitric Oxide Synthase (iNOS), play a pivotal role in the inflammatory process. COX enzymes are responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. iNOS is an enzyme that produces nitric oxide, a signaling molecule that can contribute to inflammation and tissue damage when overproduced. The inhibitory potential of a compound against these enzymes is a strong indicator of its anti-inflammatory properties. To date, there is no available research documenting the inhibitory effects of Benzeneacetic acid, alpha,3,5-trihydroxy- on COX or iNOS.
Immunomodulatory Effects (in vitro cellular models)
The immune system's response is a complex process that can be modulated by various chemical compounds. In vitro cellular models, using cells such as lymphocytes and macrophages, are commonly employed to assess the immunomodulatory potential of a substance. Such studies can reveal whether a compound enhances or suppresses immune cell activity. There is currently a lack of published data on the immunomodulatory effects of Benzeneacetic acid, alpha,3,5-trihydroxy- in any in vitro cellular models.
Enzyme Modulation and Inhibition Studies (in vitro)
Beyond inflammatory enzymes, the interaction of a compound with a wide range of other enzymes is crucial to understanding its biological activity and potential therapeutic applications.
Enzyme Kinetic Analysis
Enzyme kinetic studies are performed to understand how a compound interacts with an enzyme, including determining the type of inhibition (e.g., competitive, non-competitive) and the compound's potency (e.g., IC50 or Ki values). This information is fundamental for drug development. No enzyme kinetic analyses for Benzeneacetic acid, alpha,3,5-trihydroxy- have been reported in the scientific literature.
Specificity and Selectivity Profiling
Specificity and selectivity profiling involves testing a compound against a panel of different enzymes to determine its target specificity. A highly selective compound interacts with a single target, which can minimize off-target effects. There is no available data on the specificity and selectivity profile of Benzeneacetic acid, alpha,3,5-trihydroxy-.
Pharmacological Targets and Pathway Modulation (pre-clinical and in vitro focus)
Without any data from in vitro studies, non-clinical models, or pharmacological screening, it is not possible to provide an article on the biological activities of Benzeneacetic acid, alpha,3,5-trihydroxy-.
Structure Activity Relationship Sar Studies of Benzeneacetic Acid, Alpha,3,5 Trihydroxy and Its Derivatives
Influence of Hydroxyl Group Number and Position on Bioactivity
The number and position of hydroxyl (-OH) groups on the aromatic ring are paramount in determining the bioactivity of phenolic acids. Research consistently demonstrates a direct correlation between the degree of hydroxylation and antioxidant capacity.
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to enhanced biological activity, particularly antioxidant effects. researchgate.net Studies on various phenolic acids have shown that tri-hydroxylated compounds, such as those with a 3,4,5-trihydroxy substitution pattern (like gallic acid), often exhibit greater radical scavenging activity than their di-hydroxylated or mono-hydroxylated counterparts. researchgate.netnih.gov This is attributed to the increased potential for hydrogen atom donation and the ability to form stable phenoxyl radicals. researchgate.net For instance, in a study comparing dihydroxy- and trihydroxyphenolic acids, 3,4,5-trihydroxyphenylacetic acid was found to be a potent radical scavenger. nih.gov
Position of Hydroxyl Groups: The relative positioning of hydroxyl groups on the benzene (B151609) ring also significantly modulates bioactivity. The 3,5-dihydroxy substitution pattern, as seen in Benzeneacetic acid, alpha,3,5-trihydroxy-, is of particular interest. Studies on hydroxybenzoic acids have revealed that hydroxylation at the meta-positions (3 and 5) contributes significantly to antioxidant activity. nih.gov In some cases, 3,5-dihydroxybenzoic acid demonstrated stronger activity than other dihydroxybenzoic acid isomers. nih.gov The presence of hydroxyl groups at positions 3 and 5 appears to increase antioxidant efficacy more effectively than some other substitution patterns. nih.gov However, for certain activities, an ortho-dihydroxy (catechol) or a 3,4,5-trihydroxy (pyrogallol) arrangement on the ring can be even more favorable for radical scavenging, as these structures can readily delocalize the unpaired electron of the resulting phenoxyl radical. mdpi.com
The following table summarizes the general trend of the influence of hydroxyl group number on the antioxidant activity of phenolic acids.
| Number of Hydroxyl Groups | General Antioxidant Activity Trend |
| One | Low |
| Two | Moderate to High |
| Three | High to Very High |
Role of the Alpha-Substituent and Carboxylic Acid Moiety
Alpha-Substituent: The presence of a hydroxyl group at the alpha-position (the carbon adjacent to the carboxylic acid) introduces a chiral center and can influence both the potency and the mechanism of action. This alpha-hydroxy acid motif can impact the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. While specific SAR studies on the alpha-substituent of Benzeneacetic acid, alpha,3,5-trihydroxy- are not extensively documented in publicly available literature, research on related phenolic acids indicates that the nature of the spacer between the aromatic ring and the carboxylic acid is a key determinant of antioxidant activity. researchgate.netnih.gov The length and saturation of this alkyl spacer can affect the electronic properties of the molecule and its ability to access active sites of enzymes or interact with free radicals.
Carboxylic Acid Moiety: The carboxylic acid group (-COOH) is a significant contributor to the molecule's properties. It is ionizable at physiological pH, rendering the molecule anionic. This negative charge can be critical for forming ionic interactions with positively charged residues in the binding sites of target proteins. Furthermore, the carboxylic acid can act as a hydrogen bond donor and acceptor. The importance of the carboxylic acid is often demonstrated by comparing the activity of the parent acid with its corresponding ester or amide derivatives. Esterification of the carboxylic acid group in other phenolic compounds has been shown to alter their biological activities, sometimes leading to a decrease in antioxidant potential. nih.gov
Stereochemical Impact on Biological Potency and Selectivity
The introduction of a hydroxyl group at the alpha-position of Benzeneacetic acid, 3,5-dihydroxy- results in a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers (R and S forms). This stereochemistry can have a profound impact on biological activity.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov This can lead to significant differences in potency, efficacy, and even the type of biological response between the two enantiomers of a chiral drug. nih.gov
For a chiral molecule like Benzeneacetic acid, alpha,3,5-trihydroxy-, it is expected that the two enantiomers would display different biological profiles. nih.gov One enantiomer may fit more snugly into the active site of a target enzyme, leading to stronger inhibition, while the other may bind weakly or not at all. nih.gov Furthermore, the enantiomers may be metabolized at different rates, leading to different pharmacokinetic profiles. nih.gov Although specific studies detailing the stereoselective activity of the enantiomers of Benzeneacetic acid, alpha,3,5-trihydroxy- are limited, the principles of stereochemistry in drug action strongly suggest that the R and S forms would likely exhibit distinct biological potencies and selectivities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use statistical methods to derive mathematical equations that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to a specific biological endpoint, such as enzyme inhibition or antioxidant capacity.
While specific QSAR models for Benzeneacetic acid, alpha,3,5-trihydroxy- are not widely published, QSAR studies on related phenolic and acidic compounds provide a framework for understanding its potential SAR. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.netnih.gov
A hypothetical QSAR model for a series of Benzeneacetic acid, alpha,3,5-trihydroxy- derivatives might reveal the following:
The importance of hydrogen bond donor and acceptor properties of the phenolic hydroxyl groups.
The optimal steric volume and electrostatic potential around the alpha-substituent.
The necessity of the negatively charged carboxylic acid for interaction with a specific target.
Such models can be invaluable for predicting the activity of novel derivatives and guiding the design of more potent and selective compounds. nih.gov Research on structurally similar compounds, such as those containing a 3,5-dihydroxyphenoxy moiety, has utilized these techniques to identify potent inhibitors of certain enzymes, highlighting the utility of this approach. researchgate.net
Comparison with SAR of Related Phenolic Acids (e.g., Gallic Acid, Protocatechuic Acid)
Comparing the SAR of Benzeneacetic acid, alpha,3,5-trihydroxy- with that of other well-studied phenolic acids like gallic acid and protocatechuic acid offers valuable insights into the structural determinants of bioactivity.
Gallic Acid (3,4,5-trihydroxybenzoic acid): Gallic acid is consistently reported as one of the most potent antioxidant phenolic acids. pan.olsztyn.plmdpi.com Its high activity is primarily attributed to the three hydroxyl groups in the pyrogallol (B1678534) arrangement. researchgate.net Compared to Benzeneacetic acid, alpha,3,5-trihydroxy-, gallic acid has an additional hydroxyl group at position 4 and lacks the alpha-hydroxyacetic acid side chain. The presence of the third hydroxyl group in gallic acid generally leads to superior radical scavenging capabilities. researchgate.net
Protocatechuic Acid (3,4-dihydroxybenzoic acid): Protocatechuic acid, with its ortho-dihydroxy (catechol) structure, is also a potent antioxidant, though generally less so than gallic acid. mdpi.comresearchgate.net The key structural difference with Benzeneacetic acid, alpha,3,5-trihydroxy- lies in the position of the hydroxyl groups (3,4- vs. 3,5-) and the nature of the side chain. The catechol moiety in protocatechuic acid is highly effective at stabilizing free radicals. nih.gov
The following table provides a comparative summary of the structural features and their general impact on the antioxidant activity of these phenolic acids.
| Compound | Key Structural Features | General Antioxidant Activity |
| Benzeneacetic acid, alpha,3,5-trihydroxy- | 3,5-dihydroxy pattern; alpha-hydroxyacetic acid side chain | Moderate to High (predicted) |
| Gallic Acid | 3,4,5-trihydroxy (pyrogallol) pattern; carboxylic acid directly attached to the ring | Very High mdpi.comresearchgate.net |
| Protocatechuic Acid | 3,4-dihydroxy (catechol) pattern; carboxylic acid directly attached to the ring | High nih.govmdpi.com |
Analytical Methodologies for Benzeneacetic Acid, Alpha,3,5 Trihydroxy
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating Benzeneacetic acid, alpha,3,5-trihydroxy- from complex mixtures, enabling its accurate quantification. The polarity endowed by its multiple hydroxyl groups and carboxylic acid function makes it suitable for analysis by several chromatographic modes. mac-mod.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polar, non-volatile compounds like Benzeneacetic acid, alpha,3,5-trihydroxy-. Reversed-phase HPLC is the most common approach. oup.comresearchgate.net
Stationary Phases: C18 columns are frequently utilized, often with end-capping to minimize peak tailing of polar analytes. oup.com For separating catecholamine-related compounds, which include various isomers and structurally similar molecules, ion-pair reversed-phase HPLC is a method of choice. oup.com
Mobile Phases: The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govseyboldreport.org The pH of the mobile phase is a critical parameter, usually maintained in the acidic range to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. nih.gov Ion-pair reagents, such as sodium octyl sulfate (B86663), can be added to the mobile phase to enhance the retention and separation of acidic metabolites. oup.com
Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set around 280 nm to monitor the aromatic ring. oup.comshodex.com For higher sensitivity and selectivity, especially in complex biological samples, electrochemical detection (ED) is a powerful alternative. nih.gov
Table 1: Example HPLC Conditions for Analysis of Related Phenolic Acids
| Parameter | Condition | Reference |
| Column | Shodex Asahipak ODP-50 6D (6.0 mm I.D. x 150 mm) | shodex.com |
| Mobile Phase | (A) 0.1 M H₃PO₄ (pH 2.0); (B) 0.1 M H₃PO₄ (pH 2.0)/CH₃CN=70/30 | shodex.com |
| Gradient | Linear gradient: 0 min to 10 min, (A); after 10 min, 2.5 %/min gradient of (B) | shodex.com |
| Flow Rate | 0.8 mL/min | shodex.com |
| Detection | UV (280 nm) | shodex.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of small molecules. However, due to the low volatility and high polarity of Benzeneacetic acid, alpha,3,5-trihydroxy-, derivatization is a mandatory step before GC analysis.
Derivatization: The most common derivatization procedure is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nist.gov This process increases the volatility and thermal stability of the compound, making it suitable for GC. The resulting derivative is often a tetrakis-TMS form. nist.govresearchgate.net
Columns: Fused silica (B1680970) capillary columns coated with a nonpolar stationary phase, such as 5% phenyl methyl silicone (e.g., DB-5MS or HP-5), are typically used for separation. mdpi.com
Detection: GC is most powerfully coupled with Mass Spectrometry (GC-MS), which provides both quantification and structural information based on the mass spectrum and fragmentation patterns of the derivatized analyte. nih.gov
Table 2: GC-MS Parameters for Analysis of Derivatized Hydroxymandelic Acids
| Parameter | Condition | Reference |
| Compound | 3,4-Dihydroxymandelic acid, 4TMS derivative | nist.gov |
| Column | Fused silica capillary (e.g., DB-5MS) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Derivatization | Silylation (to form tetrakis-TMS derivative) | nist.govresearchgate.net |
| Detection | Mass Spectrometry (Electron Ionization) | nist.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns packed with smaller particles (<2 µm). The polar nature of Benzeneacetic acid, alpha,3,5-trihydroxy-, and its metabolites makes them challenging to retain by standard reversed-phase chromatography. mac-mod.com
Stationary Phases: To overcome the challenge of poor retention, novel stationary phases have been developed. Pentafluorophenyl (PFP) columns, such as ACE Excel C18-PFP and ACQUITY UPLC HSS PFP, provide multiple interaction modes, including hydrophobic and π-π interactions, which enhance the retention of electron-rich aromatic compounds like catecholamine metabolites. mac-mod.comwaters.com
Methodology: UHPLC is almost always coupled with tandem mass spectrometry (UHPLC-MS/MS). This combination provides extremely high sensitivity and selectivity, allowing for the rapid quantification of the analyte in complex matrices like urine and plasma with minimal sample preparation. mac-mod.comnih.govwaters.com Analysis of all relevant analytes can often be achieved in under 3.5 minutes. mac-mod.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the structural confirmation and quantification of Benzeneacetic acid, alpha,3,5-trihydroxy-.
Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is the gold standard for both identifying and quantifying Benzeneacetic acid, alpha,3,5-trihydroxy-.
Ionization: For LC-MS analysis, electrospray ionization (ESI) is typically used, and can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. massbank.eu For GC-MS, electron ionization (EI) is used, which generates a characteristic fragmentation pattern. nist.gov
Structural Elucidation: High-resolution mass spectrometry (HRMS), for instance with a Q-Tof Premier instrument, can determine the exact mass of the molecule, which helps in confirming its elemental composition. ucdavis.edu For the related compound 3,4-Dihydroxymandelic acid, an exact mass of 184.03717 has been reported. ucdavis.eduhmdb.ca
Quantification and Confirmation (MS/MS): Tandem mass spectrometry (MS/MS) is used for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM). waters.com A specific precursor ion (e.g., the [M-H]⁻ ion at m/z 183 for the related 3,4-dihydroxymandelic acid) is selected and fragmented, and a specific product ion is monitored. massbank.eu This process minimizes interferences from the sample matrix. Common fragments for dihydroxymandelic acid result from the loss of water and carboxyl groups. massbank.eu
Table 3: Mass Spectrometry Data for Isomeric Dihydroxymandelic Acids
| Parameter | Value | Compound | Reference |
| Formula | C₈H₈O₅ | 3,4-Dihydroxymandelic acid | ucdavis.eduhmdb.ca |
| Monoisotopic Mass | 184.03717 u | 3,4-Dihydroxymandelic acid | ucdavis.eduhmdb.ca |
| Ionization Mode | ESI Negative | 3,4-Dihydroxymandelic acid | massbank.eu |
| Precursor Ion [M-H]⁻ | m/z 183.1 | 3,4-Dihydroxymandelic acid | massbank.eu |
| Key MS/MS Fragments | m/z 139, 137, 123, 109 | 3,4-Dihydroxymandelic acid | massbank.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the related compound 3-hydroxymandelic acid, proton signals for the aromatic ring appear between δ 6.8 and 7.3 ppm, while the alpha-proton (CH-OH) appears around δ 4.9 ppm when measured in D₂O. bmrb.io
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 3-hydroxymandelic acid, the carboxyl carbon (C=O) is highly deshielded, appearing around δ 181.9 ppm. The carbon atoms of the aromatic ring are observed between δ 116 and 158 ppm, and the alpha-carbon (CH-OH) is found around δ 77.4 ppm. bmrb.io
Table 4: Representative NMR Data for Hydroxymandelic Acid Analogs (in D₂O)
| Nucleus | Chemical Shift (ppm) Range | Compound Structure | Reference |
| ¹H (Aromatic) | 6.8 - 7.3 | 3-hydroxymandelic acid | bmrb.io |
| ¹H (alpha-CH) | ~4.9 | 3-hydroxymandelic acid | bmrb.io |
| ¹³C (C=O) | ~182 | 3-hydroxymandelic acid | bmrb.io |
| ¹³C (Aromatic C-O) | ~158 | 3-hydroxymandelic acid | bmrb.io |
| ¹³C (Aromatic C) | 116 - 145 | 3-hydroxymandelic acid | bmrb.io |
| ¹³C (alpha-CH) | ~77 | 3-hydroxymandelic acid | bmrb.io |
Note: Chemical shifts are highly dependent on the solvent and pH. Data for the exact 3,5-dihydroxy isomer may vary but will follow similar patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification and quantification of Benzeneacetic acid, alpha,3,5-trihydroxy-. The technique relies on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. The aromatic ring and the carboxylic acid group in the compound are the primary chromophores responsible for its UV absorbance.
While specific UV-Vis spectral data for Benzeneacetic acid, alpha,3,5-trihydroxy- is not extensively documented in publicly available literature, the expected absorption maxima can be inferred from structurally similar compounds. For instance, mandelic acid and its derivatives exhibit characteristic UV absorption bands. rsc.orgresearchgate.netnih.govijitee.org The presence of hydroxyl groups on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzeneacetic acid.
Based on related dihydroxybenzoic acids, Benzeneacetic acid, alpha,3,5-trihydroxy- in an acidic mobile phase would likely exhibit primary and secondary absorption bands. pressbooks.pub For example, 3,5-dihydroxybenzoic acid shows absorption maxima at approximately 208 nm, 250 nm, and 308 nm. chemicalbook.com Similarly, the oxidation of 4-hydroxymandelic acid to 4-hydroxybenzaldehyde (B117250) shows a strong absorption peak at 249 nm, attributed to the π–π* transition of the benzene ring. rsc.org Therefore, it is anticipated that Benzeneacetic acid, alpha,3,5-trihydroxy- would display significant absorbance in the 250-310 nm range.
Table 1: Predicted UV-Vis Spectral Properties of Benzeneacetic acid, alpha,3,5-trihydroxy-
| Parameter | Predicted Value | Basis for Prediction |
| Primary Absorption Maximum (λmax) | ~250-260 nm | Based on the π–π* transitions in similar phenolic compounds like 4-hydroxymandelic acid. rsc.org |
| Secondary Absorption Maximum (λmax) | ~290-310 nm | Inferred from the spectral data of 3,5-dihydroxybenzoic acid and other hydroxylated aromatic acids. chemicalbook.com |
| Molar Absorptivity (ε) | Moderate to High | Characteristic of aromatic compounds with multiple hydroxyl groups. |
Note: These values are estimations based on structurally related compounds and may vary depending on the solvent and pH.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides critical information about the functional groups present in a molecule. For Benzeneacetic acid, alpha,3,5-trihydroxy-, the IR spectrum would be characterized by absorption bands corresponding to the O-H, C=O, C-O, and aromatic C-H bonds.
The broad absorption band in the high-frequency region, typically between 3500 and 3200 cm⁻¹, can be attributed to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak in the region of 1750-1700 cm⁻¹. nih.gov The presence of an intramolecular hydrogen bond between the alpha-hydroxyl group and the carboxylic acid may shift this peak to a lower wavenumber.
The aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenolic and alpha-hydroxyl groups will likely produce strong bands in the 1300-1000 cm⁻¹ range. In-situ FTIR spectra have been used to indicate the formation of aldehyde groups during the oxidation of mandelic acid derivatives. rsc.orgrsc.org
Table 2: Predicted Infrared (IR) Absorption Bands for Benzeneacetic acid, alpha,3,5-trihydroxy-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic acid & Phenolic) | 3500 - 3200 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic acid) | 1750 - 1700 (strong) | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O (Carboxylic acid & Phenolic) | 1300 - 1000 | Stretching |
| O-H (Carboxylic acid) | 1440 - 1395 and 950 - 910 | Bending |
Note: These are general ranges and the exact positions can be influenced by the molecular environment and sample state.
Sample Preparation and Extraction Techniques from Complex Matrices
The accurate analysis of Benzeneacetic acid, alpha,3,5-trihydroxy- from complex matrices such as biological extracts (e.g., plasma, urine) and synthetic mixtures necessitates robust sample preparation and extraction procedures. bohrium.com The primary goals of these techniques are to isolate the analyte from interfering substances, concentrate it to a detectable level, and ensure its stability.
For biological samples, which are multicomponent systems, pre-analytical sample preparation is crucial to avoid matrix effects. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): For plasma or serum samples, proteins can interfere with the analysis. PPT using organic solvents like acetonitrile or methanol is a common first step. nih.gov
Liquid-Liquid Extraction (LLE): This technique is suitable for separating compounds based on their differential solubility in two immiscible liquids. For phenolic acids, ethyl acetate (B1210297) is a frequently used extraction solvent, often after acidification of the aqueous sample to protonate the carboxylic acid and increase its hydrophobicity. scispace.comnih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. Reversed-phase C18 cartridges are commonly employed for the extraction of organic and phenolic acids from aqueous matrices. researchgate.netscispace.com The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable organic solvent.
For synthetic mixtures, the choice of extraction method depends on the properties of the other components in the mixture. Simple dilution with the mobile phase may be sufficient if the matrix is not complex.
Table 3: Comparison of Extraction Techniques for Benzeneacetic acid, alpha,3,5-trihydroxy-
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using a solvent. | Simple, fast. | Non-selective, may result in loss of analyte through co-precipitation. | Plasma, serum samples. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Can handle larger sample volumes. | Can be labor-intensive, uses larger volumes of organic solvents. | Urine, aqueous extracts. scispace.comnih.gov |
| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent followed by selective elution. | High selectivity, good concentration factor, reduced solvent consumption. | Can be more expensive, method development may be required. | Plasma, urine, wine. researchgate.netscispace.com |
Validation of Analytical Methods for Accuracy and Sensitivity
Validation of the analytical method is essential to ensure that the results are reliable, reproducible, and fit for the intended purpose. The validation process for a quantitative method for Benzeneacetic acid, alpha,3,5-trihydroxy-, typically using High-Performance Liquid Chromatography (HPLC), involves assessing several key parameters. mjcce.org.mknih.govcore.ac.uk
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by the separation of the analyte peak from other peaks in a chromatogram.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a calibration curve with a high correlation coefficient (R² > 0.99). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 4: Typical Validation Parameters for an HPLC Method for a Phenolic Acid
| Parameter | Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.999 | nih.gov |
| Accuracy (% Recovery) | 80 - 120% | nih.gov |
| Precision (RSD) | < 5% for repeatability; < 10% for intermediate precision | nih.gov |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | core.ac.uk |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | core.ac.uk |
Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.
Metabolic Fates and Biotransformations of Benzeneacetic Acid, Alpha,3,5 Trihydroxy
Enzymatic Biotransformations (in vitro, microbial, or non-human animal models)
The enzymatic biotransformation of Benzeneacetic acid, alpha,3,5-trihydroxy- is anticipated to involve a variety of reactions, primarily targeting its hydroxyl groups and the alpha-hydroxy acid side chain. These transformations are often studied using in vitro systems with liver microsomes, microbial cultures, or in non-human animal models.
Microbial systems, in particular, are known for their versatile catabolic capabilities towards aromatic compounds. For instance, the degradation of mandelic acid, a structural relative, has been extensively studied in bacteria like Pseudomonas putida. This pathway involves enzymes such as mandelate (B1228975) racemase and S-mandelate dehydrogenase, which convert mandelic acid to benzoylformate. nih.gov This suggests that the alpha-hydroxy acid moiety of Benzeneacetic acid, alpha,3,5-trihydroxy- could be a primary site for enzymatic attack, potentially leading to oxidation or decarboxylation.
Furthermore, the enzymatic oxidation of p-hydroxymandelic acid to p-hydroxybenzoic acid has been documented, indicating that the mandelic acid side chain is susceptible to conversion to a benzoic acid derivative. nih.gov In the context of dihydroxylated mandelic acids, 3,4-dihydroxymandelic acid (DHMA) is biosynthesized from 3,4-dihydroxymandelaldehyde (B87611) by aldehyde dehydrogenase. hmdb.ca This highlights the potential for both the formation and further metabolism of the alpha-hydroxy acid side chain.
The dihydroxyphenyl ring itself is also a target for enzymatic modification. Enzymes such as catechol-O-methyltransferase (COMT) are known to methylate catechol structures. hmdb.ca Therefore, it is plausible that one or both of the hydroxyl groups on the benzene (B151609) ring of Benzeneacetic acid, alpha,3,5-trihydroxy- could undergo methylation. Fungal systems, like the white-rot fungus Trametes versicolor, possess polyphenoloxidases that can transform related phenolic compounds. nih.gov
Table 1: Potential Enzymatic Biotransformations of Benzeneacetic Acid, alpha,3,5-trihydroxy- based on Structurally Similar Compounds
| Enzyme Class | Potential Reaction | Substrate Moiety | Potential Product(s) | Reference(s) |
| Dehydrogenase | Oxidation | alpha-hydroxy acid | alpha-keto acid derivative | nih.gov |
| Decarboxylase | Decarboxylation | Carboxylic acid | Toluene-3,5-diol derivative | nih.gov |
| Catechol-O-methyltransferase (COMT) | Methylation | Dihydroxyphenyl ring | Monomethylated derivatives | hmdb.ca |
| Polyphenoloxidase | Oxidation | Dihydroxyphenyl ring | Quinone derivatives | nih.gov |
Metabolite Identification and Profiling
The identification and profiling of metabolites are essential to map the biotransformation pathways of a compound. While specific metabolites of Benzeneacetic acid, alpha,3,5-trihydroxy- have not been detailed in the available literature, the metabolic products of related phenolic acids offer significant clues.
The general metabolism of polyphenols often leads to the formation of simpler phenolic acids through ring fission, hydroxylation, and other modifications. nih.gov For example, the microbial catabolism of flavonoids can result in the production of 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite. researchgate.net This suggests that the core benzene ring of Benzeneacetic acid, alpha,3,5-trihydroxy- could be cleaved, leading to smaller, more water-soluble molecules.
Based on the metabolism of 3,4-dihydroxymandelic acid, a key metabolite is vanillylmandelic acid (VMA), which is formed through O-methylation by COMT. hmdb.caresearchgate.net This strongly suggests that a primary metabolite of Benzeneacetic acid, alpha,3,5-trihydroxy- would be a methylated derivative, such as 3-hydroxy-5-methoxyphenylglycolic acid or 3-methoxy-5-hydroxyphenylglycolic acid.
Further degradation by microbial action could lead to the formation of simpler phenolic compounds. For instance, the degradation of 3,4,5-trimethoxyphenylacetic acid by Arthrobacter species yields 3,4-dihydroxy-5-methoxyphenylacetic acid, which is then subject to ring cleavage. nih.gov This points to the possibility of demethoxylation and subsequent ring fission for methylated metabolites of our target compound.
Conjugation Reactions (e.g., glucuronidation, sulfation)
Phase II conjugation reactions are a major pathway for the detoxification and elimination of phenolic compounds. The presence of hydroxyl groups makes Benzeneacetic acid, alpha,3,5-trihydroxy- a prime candidate for glucuronidation and sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.
Glucuronidation involves the attachment of a glucuronic acid moiety, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common fate for many phenolic compounds and their metabolites. nih.gov Sulfation, the addition of a sulfonate group, is another key conjugation reaction for phenols, although the body's capacity for sulfation can be more limited than for glucuronidation.
While direct evidence for the conjugation of Benzeneacetic acid, alpha,3,5-trihydroxy- is unavailable, studies on other dihydroxyphenyl compounds confirm this metabolic route. For instance, metabolites of flavan-3-ols, such as 5-(hydroxyphenyl)-γ-valerolactone, are found in vivo as sulfate (B86663) conjugates. nih.gov Similarly, after the consumption of coffee, which is rich in chlorogenic acids, various sulfated and glucuronidated metabolites of caffeic and ferulic acids are detected in plasma and urine. researchgate.net
Role of Gut Microbiota in Metabolism (in vitro or non-human animal models)
The gut microbiota plays a profound role in the metabolism of a vast array of dietary components and xenobiotics that are not absorbed in the upper gastrointestinal tract. nih.gov It is highly probable that Benzeneacetic acid, alpha,3,5-trihydroxy-, if it reaches the colon, will be extensively metabolized by the resident microbial communities.
The gut flora is equipped with a diverse arsenal (B13267) of enzymes capable of performing reactions such as hydrolysis, reduction, dehydroxylation, and ring fission on aromatic compounds. nih.gov For many polyphenols, the metabolites produced by the gut microbiota are often more biologically active than the parent compounds.
Studies have shown that complex polyphenols are broken down by gut bacteria into simpler phenolic acids. researchgate.net For example, the microbial metabolism of phosphatidylcholine can lead to the production of various metabolites that have systemic effects. core.ac.ukresearchgate.net The norepinephrine (B1679862) metabolite 3,4-dihydroxymandelic acid (DHMA) has been shown to be produced by the commensal microbiota and can influence the behavior of pathogenic bacteria. nih.gov This indicates that Benzeneacetic acid, alpha,3,5-trihydroxy- could be transformed by gut microbes into a variety of smaller molecules with potential biological activities. The common microbial metabolites of phenolic compounds include various benzoic, phenylacetic, and phenylpropionic acid derivatives. researchgate.net
Computational and Theoretical Studies of Benzeneacetic Acid, Alpha,3,5 Trihydroxy
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in virtual screening and lead optimization, where it is used to forecast the binding affinity and mode of interaction between a ligand, such as Benzeneacetic acid, alpha,3,5-trihydroxy-, and a macromolecular target, typically a protein.
The process involves placing the three-dimensional structure of the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. The results are ranked using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov For Benzeneacetic acid, alpha,3,5-trihydroxy-, molecular docking could be employed to screen a library of potential protein targets to identify those with the highest binding affinity, thus hypothesizing its mechanism of action. For instance, given its phenolic acid structure, relevant targets might include enzymes like cyclooxygenases (COX), lipoxygenases, or various kinases.
Table 1: Hypothetical Molecular Docking Results for Benzeneacetic Acid, alpha,3,5-trihydroxy- with Potential Protein Targets
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.5 | His367, His372, Phe421 |
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -6.9 | Lys54, Asp111, Gln105 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -6.3 | Tyr59, Tyr119, Gln61 |
This table is for illustrative purposes only. The protein targets are selected based on the activities of structurally similar compounds, and the docking scores and interacting residues are hypothetical.
Molecular Dynamics Simulations for Ligand-Protein Interaction Stability
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic and molecular motion of the system, providing insights into the dynamic behavior of the complex in a simulated physiological environment. benthamdirect.com
Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Benzeneacetic Acid, alpha,3,5-trihydroxy- - Protein Complex
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |
| Average RMSD of Protein | 1.5 Å | Indicates the protein maintains a stable conformation. |
| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the active site. |
| Average RMSF of Binding Site Residues | < 1.0 Å | Low fluctuation indicates a stable binding pocket. benthamdirect.com |
| Key Hydrogen Bonds Maintained | > 80% of simulation time | Demonstrates strong and stable specific interactions. benthamdirect.com |
This table presents hypothetical data from a representative MD simulation to illustrate the type of results obtained.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netsuperfri.org These methods can provide detailed information about the electron distribution, molecular orbitals, and reactivity of Benzeneacetic acid, alpha,3,5-trihydroxy-.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interaction with other molecules. scispace.com
Table 3: Predicted Quantum Chemical Properties of Benzeneacetic Acid, alpha,3,5-trihydroxy-
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
| Ionization Potential | 7.8 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
The values in this table are hypothetical and serve as examples of parameters that would be calculated using quantum chemical methods.
In Silico Predictions of ADME Properties (Absorption, Distribution, Metabolism, Excretion - excluding clinical data)
The pharmacokinetic properties of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for its potential as a therapeutic agent. srce.hr In silico ADME prediction models are widely used in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. iapchem.org These models use the chemical structure of a compound to predict various physicochemical and pharmacokinetic properties.
For Benzeneacetic acid, alpha,3,5-trihydroxy-, computational tools can predict properties such as its solubility, lipophilicity (logP), potential to cross the blood-brain barrier, and interaction with metabolic enzymes like the cytochrome P450 family. nih.gov Properties are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness." phcogj.com
Table 4: Predicted ADME Properties for Benzeneacetic Acid, alpha,3,5-trihydroxy-
| Property | Parameter | Predicted Value | Implication |
| Absorption | Molecular Weight | 184.15 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 0.85 | Complies with Lipinski's Rule (<5) | |
| Hydrogen Bond Donors | 4 | Complies with Lipinski's Rule (≤5) | |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤10) | |
| Water Solubility | Moderately Soluble | Favorable for absorption | |
| Distribution | Plasma Protein Binding | ~75% | Moderate binding, allowing for free fraction |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause central nervous system effects | |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform | |
| Excretion | Renal Organic Anion Transporter Substrate | Probable | Suggests potential for renal excretion |
These ADME properties are illustrative predictions based on the structure of the compound and general computational models.
De Novo Design of Novel Analogues based on Computational Models
De novo design is a computational strategy for creating novel molecules with desired properties. nih.gov Using the structure of Benzeneacetic acid, alpha,3,5-trihydroxy- as a starting scaffold, new analogues can be designed with the aim of improving potency, selectivity, or pharmacokinetic properties.
This process typically involves using a computational model of the target protein's binding site. Algorithms can then "grow" or modify the ligand within the binding site, adding or substituting functional groups to optimize interactions. researchgate.net For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's active site, an analogue with an additional nonpolar group could be designed to fill this pocket, potentially increasing binding affinity. The newly designed analogues are then evaluated in silico for their predicted binding affinity and ADME properties before being considered for chemical synthesis.
Table 5: Examples of Hypothetical Novel Analogues of Benzeneacetic Acid, alpha,3,5-trihydroxy-
| Modification to Parent Structure | Rationale for Design | Predicted Outcome |
| Addition of a methyl group to the phenyl ring | To occupy a small hydrophobic pocket in the target's active site. | Increased binding affinity and selectivity. |
| Replacement of a hydroxyl group with a methoxy (B1213986) group | To increase lipophilicity and potentially improve cell membrane permeability. | Enhanced absorption. |
| Esterification of the carboxylic acid group | To create a prodrug that may improve bioavailability. | Increased oral absorption. |
| Introduction of a halogen atom (e.g., fluorine) | To enhance binding interactions through halogen bonding. | Improved potency. |
This table provides hypothetical examples of how de novo design principles could be applied to modify the lead compound.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Exploration of Undiscovered Biological Activities and Target Interactions
The future exploration of Benzeneacetic acid, alpha,3,5-trihydroxy- will likely commence with a broad-based screening to uncover its spectrum of biological activities. Drawing parallels from its structural analogs, several key areas warrant investigation.
Antioxidant and Radical Scavenging Activity: Polyhydroxylated phenolic compounds are renowned for their antioxidant properties. For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a major catabolite of quercetin (B1663063) glycosides, exhibits potent DPPH radical scavenging and superoxide dismutase-like activities due to its catechol moiety. nih.govresearchgate.net It is hypothesized that Benzeneacetic acid, alpha,3,5-trihydroxy-, with its three hydroxyl groups, will also demonstrate significant antioxidant potential. Pre-clinical studies could quantify this activity and elucidate the underlying mechanisms, such as its ability to donate hydrogen atoms or chelate metal ions.
Enzyme Inhibition and Modulation: The interaction of this compound with various enzymes is another fertile ground for research. DOPAC has been shown to enhance the gene expression of several phase II drug-metabolizing enzymes, suggesting a role in cellular protection. nih.govresearchgate.net Investigating the effect of Benzeneacetic acid, alpha,3,5-trihydroxy- on a panel of enzymes, including those involved in inflammation (e.g., cyclooxygenases, lipoxygenases) and neurodegeneration, could reveal novel therapeutic targets.
Antimicrobial Properties: Phenolic acids and their derivatives have demonstrated antimicrobial activity. researchgate.netipindexing.com Screening Benzeneacetic acid, alpha,3,5-trihydroxy- against a range of pathogenic bacteria and fungi could identify potential applications in combating infections. For example, derivatives of 4-hydroxyphenylacetic acid have shown growth inhibition activity against food spoilage bacteria. researchgate.net
Table 1: Potential Biological Activities of Benzeneacetic acid, alpha,3,5-trihydroxy- based on Analog Data
| Biological Activity | Known Analog and Finding | Potential for Target Compound |
| Antioxidant | 3,4-dihydroxyphenylacetic acid (DOPAC) exhibits strong radical scavenging activity. nih.govresearchgate.net | High potential due to the presence of multiple hydroxyl groups. |
| Anti-inflammatory | 4-hydroxyphenylacetic acid possesses anti-inflammatory properties. mdpi.com | Possible activity through modulation of inflammatory pathways. |
| Antimicrobial | Phenylacetic acid complexes and derivatives show antimicrobial effects. researchgate.netipindexing.com | Potential for broad-spectrum antimicrobial activity. |
| Neuroprotection | DOPAC is involved in dopamine (B1211576) metabolism and may play a role in neurodegenerative diseases. nih.govwikipedia.orgcaymanchem.comnih.gov | Potential to modulate neuronal pathways, though the specific effects are unknown. |
Development of Advanced Synthetic Strategies for Scalable Production
Biocatalytic and Fermentative Approaches: Recent advancements have focused on sustainable and efficient biosynthesis of hydroxyphenylacetic acids. For example, 3,4-dihydroxyphenylacetic acid has been synthesized from 4-hydroxyphenylacetic acid using whole-cell cultures of Arthrobacter protophormiae. wikipedia.org Engineered Escherichia coli has also been used for the efficient biosynthesis of 4-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid from lignin-related precursors like p-coumaric and ferulic acids. acs.org Similar biocatalytic or fermentative routes could be developed for the target compound, offering a greener alternative to traditional chemical synthesis.
Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps could provide a versatile and scalable approach. For instance, a readily available precursor could be chemically modified to introduce some of the required functional groups, followed by a highly selective enzymatic hydroxylation to yield the final product. The synthesis of 3,4-dihydroxyphenylacetic acid can be achieved with high yield through biotransformation. chemicalbook.com
Nanotechnology Applications for Delivery Systems (conceptual, not clinical)
The therapeutic potential of many phenolic compounds is limited by their poor bioavailability and instability. Nanotechnology offers conceptual strategies to overcome these limitations in a pre-clinical setting. nih.govmdpi.com
Encapsulation in Nanoparticles: Encapsulating Benzeneacetic acid, alpha,3,5-trihydroxy- within various types of nanoparticles could enhance its stability and control its release.
Lipid-based nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been used to deliver other phenolic compounds. mdpi.com These systems can improve the solubility and permeability of the encapsulated compound.
Polymeric nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles to provide sustained release and protect the active compound from degradation. mdpi.com
Surface Functionalization for Targeted Delivery: In a conceptual pre-clinical model, nanoparticles carrying Benzeneacetic acid, alpha,3,5-trihydroxy- could be surface-functionalized with ligands that bind to specific receptors on target cells. This would allow for a more targeted delivery and potentially reduce off-target effects. For example, magnetic nanoparticles coated with 3,4-dihydroxyphenylacetic acid have been explored for biomedical applications. nih.gov
Table 2: Conceptual Nanoparticle-Based Delivery Systems for Pre-clinical Studies
| Nanoparticle Type | Potential Advantages |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible, can enhance oral bioavailability. mdpi.com |
| Nanostructured Lipid Carriers (NLCs) | Higher loading capacity and stability compared to SLNs. mdpi.com |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Biodegradable, provides sustained release. mdpi.com |
| Magnetic Nanoparticles | Potential for targeted delivery using external magnetic fields. nih.gov |
Integration with Systems Biology and Omics Approaches
To gain a comprehensive understanding of the biological effects of Benzeneacetic acid, alpha,3,5-trihydroxy-, a systems biology approach is indispensable. This involves the use of high-throughput "omics" technologies to analyze the global changes in a biological system upon exposure to the compound. frontiersin.orgnih.govresearchgate.net
Transcriptomics and Proteomics: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the cellular pathways that are modulated by the compound. This can provide insights into its mechanism of action and potential off-target effects. Systems biology approaches have been used to understand the cellular responses of organisms like Saccharomyces cerevisiae to various phenolic compounds. researchgate.netfrontiersin.org
Metabolomics: Metabolomics studies can reveal alterations in the metabolic profile of cells or organisms treated with Benzeneacetic acid, alpha,3,5-trihydroxy-. This can help to identify biomarkers of its activity and to understand its impact on cellular metabolism.
Data Integration and Network Analysis: The true power of systems biology lies in the integration of data from multiple omics platforms. By combining transcriptomic, proteomic, and metabolomic data, it is possible to construct comprehensive models of the compound's biological effects and to identify key nodes in the affected cellular networks.
Potential for Pre-clinical Lead Compound Development (excluding human applications)
Based on the exploration of its biological activities, Benzeneacetic acid, alpha,3,5-trihydroxy- could emerge as a promising lead compound for further pre-clinical development.
Structure-Activity Relationship (SAR) Studies: Once a significant biological activity is identified, SAR studies would be crucial. This involves synthesizing and testing a series of analogs of the parent compound to understand which structural features are essential for its activity. This knowledge can then be used to design more potent and selective derivatives.
Pharmacokinetic Profiling in Animal Models: In later pre-clinical stages, the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its optimized analogs would be evaluated in animal models. This information is critical for assessing its potential as a drug candidate.
Efficacy in Disease Models: The ultimate pre-clinical test for a lead compound is its efficacy in relevant animal models of disease. Depending on the identified biological activities, this could include models of inflammation, infectious diseases, or neurodegeneration.
While direct research on Benzeneacetic acid, alpha,3,5-trihydroxy- is currently limited, the wealth of information available for its structural analogs provides a solid foundation for future pre-clinical investigations. A systematic approach that combines broad-based biological screening, the development of scalable synthetic methods, the conceptual application of advanced delivery systems, and the integration of systems biology will be essential to unlock the full potential of this intriguing compound. The insights gained from such pre-clinical studies could pave the way for the development of novel therapeutic agents for a variety of conditions, without making any claims about human use.
Q & A
Q. What are the optimal synthetic routes for Benzeneacetic acid, alpha,3,5-trihydroxy-?
Methodological Answer: Synthesis typically involves selective hydroxylation and protection/deprotection strategies. For example:
- Step 1: Start with benzeneacetic acid derivatives (e.g., 4-hydroxybenzeneacetic acid) and use regioselective hydroxylation with catalysts like Fe(II)/H2O2 to introduce 3,5-dihydroxy groups .
- Step 2: Protect the alpha-hydroxy group using tert-butoxycarbonyl (Boc) or benzyl ethers to prevent oxidation during synthesis .
- Step 3: Deprotect under mild acidic conditions (e.g., trifluoroacetic acid) to yield the final compound. Validate purity via HPLC (>95%) and NMR (e.g., absence of Boc peaks at δ 1.4 ppm) .
Q. How is Benzeneacetic acid, alpha,3,5-trihydroxy- characterized structurally?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: <sup>1</sup>H NMR (DMSO-d6) to identify hydroxyl protons (δ 9.2–10.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms carboxylic acid (δ 170–175 ppm) and aromatic carbons .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M-H]<sup>-</sup> at m/z 197.0455 (calculated for C8H8O5) .
- FTIR: Bands at 3200–3500 cm<sup>-1</sup> (O-H stretch), 1680 cm<sup>-1</sup> (C=O), and 1600 cm<sup>-1</sup> (aromatic C=C) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-DAD: Use a C18 column with mobile phase (0.1% formic acid/acetonitrile gradient). Detection at 280 nm for phenolic groups. Limit of detection (LOD): 0.1 µg/mL .
- LC-MS/MS: Electrospray ionization (ESI) in negative mode for enhanced sensitivity. Fragment ions at m/z 153 ([M-H-CO2]<sup>-</sup>) and 123 ([M-H-2CO2]<sup>-</sup>) .
- Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges to remove interfering metabolites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions. To standardize:
- Control Redox Potential: Use standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays at pH 7.4 to mimic physiological conditions .
- Validate via Comparative Studies: Cross-check results with alternative methods (e.g., ORAC assay) and correlate with structural analogs (e.g., caffeic acid, which shares similar phenolic groups) .
- Account for Degradation: Monitor compound stability under assay conditions using HPLC to rule out artifactual activity loss .
Q. What experimental designs optimize adsorption studies of this compound in aqueous systems?
Methodological Answer:
- Taguchi Method: Use an L9 orthogonal array to test adsorbent dosage (0.01–0.03 g), initial concentration (2–10 g/L), and contact time (10–30 min). Analyze via ANOVA to identify dominant factors (e.g., adsorbent dosage contributes 93.78% to efficiency) .
- Isotherm Modeling: Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models. Calculate maximum adsorption capacity (qmax) from Langmuir plots .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC. Stability peaks at pH 5–7 (>90% retention), with rapid degradation in alkaline conditions (pH >10) due to deprotonation and oxidation .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition onset at ~180°C, with exothermic peaks indicating oxidative breakdown .
Q. What strategies mitigate interference from structurally similar metabolites in pharmacological studies?
Methodological Answer:
- Chromatographic Separation: Use UPLC with a HILIC column to resolve polar metabolites (e.g., 3,4-dihydroxybenzeneacetic acid) .
- Enzymatic Hydrolysis: Treat samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites before analysis .
- Molecular Imprinting: Develop MIPs (Molecularly Imprinted Polymers) selective for the alpha,3,5-trihydroxy motif to enhance specificity in extraction .
Data Contradiction Analysis
Q. Why do some studies report low bioavailability despite high in vitro activity?
Methodological Answer:
- Pharmacokinetic Profiling: Conduct in vivo studies with LC-MS/MS to track plasma concentrations. Low bioavailability may stem from poor intestinal absorption or rapid Phase II metabolism (glucuronidation/sulfation) .
- Permeability Assays: Use Caco-2 cell monolayers to assess intestinal permeability. Correlate with logP values (calculated ~1.2) to identify hydrophilicity-driven limitations .
Methodological Tables
Q. Table 1: Comparative Analytical Techniques
| Technique | Sensitivity (LOD) | Key Applications | Reference |
|---|---|---|---|
| HPLC-DAD | 0.1 µg/mL | Purity analysis | |
| LC-MS/MS | 0.01 µg/mL | Pharmacokinetic studies | |
| FTIR | N/A | Functional group analysis |
Q. Table 2: Taguchi Optimization Parameters
| Factor | Level 1 | Level 2 | Level 3 | Contribution (%) |
|---|---|---|---|---|
| Adsorbent Dosage (g) | 0.01 | 0.02 | 0.03 | 93.78 |
| Initial Conc. (g/L) | 2.0 | 4.0 | 6.8 | 4.12 |
| Contact Time (min) | 10 | 20 | 30 | 2.10 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
